1,2,3,6,7,8-hexachlorodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6,7,8-hexachlorodibenzofuran is a chemical compound registered in the PubChem database. This compound has garnered interest due to its unique properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and significance.
Analyse Chemischer Reaktionen
1,2,3,6,7,8-hexachlorodibenzofuran undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,6,7,8-hexachlorodibenzofuran has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes or receptors. In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways. Additionally, in industry, this compound may be utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1,2,3,6,7,8-hexachlorodibenzofuran involves its interaction with specific molecular targets and pathways. This compound may bind to particular enzymes or receptors, altering their activity and leading to various biological effects. Understanding these interactions at the molecular level can provide insights into how this compound exerts its effects and its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1,2,3,6,7,8-hexachlorodibenzofuran can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or functional groups, but this compound may exhibit distinct properties or activities Some similar compounds include those with comparable molecular frameworks or those that undergo similar chemical reactions
Eigenschaften
CAS-Nummer |
116843-03-9 |
---|---|
Molekularformel |
C12H2Cl6O |
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
1,2,3,6,7,8-hexachlorodibenzofuran |
InChI |
InChI=1S/C12H2Cl6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI-Schlüssel |
JEYJJJXOFWNEHN-WCGVKTIYSA-N |
Isomerische SMILES |
[13CH]1=[13C]2[13C]3=[13C]([13C](=[13C]([13CH]=[13C]3O[13C]2=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.